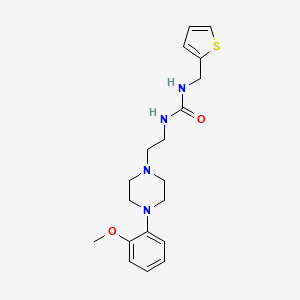
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as MTUCE and is known for its potential therapeutic applications.
科学的研究の応用
Acetylcholinesterase Inhibition for Neurodegenerative Disorders
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is structurally related to a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which have been synthesized and evaluated for antiacetylcholinesterase activity. These compounds are designed to optimize the spacer length linking two pharmacophoric moieties, showcasing the potential for applications in neurodegenerative disorders like Alzheimer's disease. Studies have shown that optimal chain length and proper substitution can result in high inhibitory activities against acetylcholinesterase, highlighting the compound's relevance in exploring treatments for such conditions (Vidaluc et al., 1995).
Synthesis and Antimicrobial Properties
The compound's framework has been utilized in the synthesis of novel 1,2,4-Triazole derivatives, indicating its potential in developing antimicrobial agents. Some derivatives synthesized from reactions involving similar structural frameworks have shown good to moderate activities against various test microorganisms, demonstrating the compound's role in the synthesis of bioactive molecules with potential applications in combating microbial infections (Bektaş et al., 2007).
Biological Evaluation and Drug Development
Derivatives of the compound's structure, such as urea and thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole, have been synthesized and evaluated for their biological activities including antiglycation and urease inhibitory activities. Some of these derivatives exhibited significant results, positioning them as potential lead compounds for further drug development (Sharma et al., 2013).
特性
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-7,14H,8-13,15H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCCTGRQNMFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2644486.png)
![N-{2-[5-(5-chloro-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-1-phenylcyclopropanecarboxamide](/img/structure/B2644487.png)
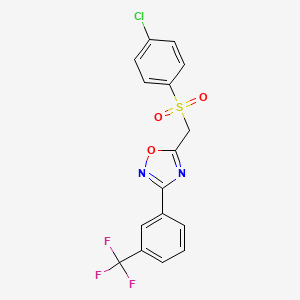

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B2644495.png)
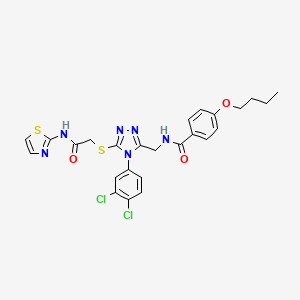
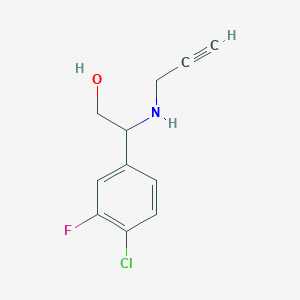

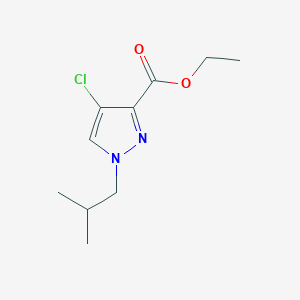

![3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2644508.png)
![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)